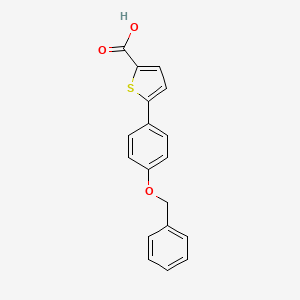

Nurr1 agonist 2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C18H14O3S |

|---|---|

分子量 |

310.4 g/mol |

IUPAC 名称 |

5-(4-phenylmethoxyphenyl)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C18H14O3S/c19-18(20)17-11-10-16(22-17)14-6-8-15(9-7-14)21-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,19,20) |

InChI 键 |

BRNQGIMGJSDTMI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(S3)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Nurr1 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear receptor related-1 (Nurr1, also known as NR4A2) is an orphan nuclear receptor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons.[1][2] Its association with neurodegenerative diseases, particularly Parkinson's disease, has positioned it as a promising therapeutic target.[3] Unlike typical nuclear receptors, Nurr1 functions as a constitutively active transcription factor, and the identification of potent and selective agonists has been a key focus of recent drug discovery efforts. This technical guide provides an in-depth overview of the discovery and synthesis of Nurr1 agonists, with a focus on key compound classes, experimental protocols for their characterization, and the underlying signaling pathways.

Key Classes of Nurr1 Agonists

The search for Nurr1 agonists has led to the identification of several distinct chemical scaffolds. These can be broadly categorized into endogenous ligands and their synthetic derivatives, as well as compounds identified through high-throughput screening.

Dihydroxyindole (DHI)-Derived Agonists

The dopamine (B1211576) metabolite 5,6-dihydroxyindole (B162784) (DHI) was identified as a potential endogenous ligand for Nurr1.[4] This discovery provided a valuable starting point for the rational design of synthetic agonists. While DHI itself has limitations due to its reactivity and modest potency, medicinal chemistry efforts have yielded more stable and potent analogs.

Amodiaquine (B18356) and 4-Amino-7-Chloroquinoline (4A7C) Analogs

High-throughput screening of FDA-approved drug libraries identified the antimalarial drug amodiaquine as a direct Nurr1 agonist. Amodiaquine and the related compound chloroquine (B1663885) share a common 4-amino-7-chloroquinoline (4A7C) scaffold, which has become a key pharmacophore for the development of novel Nurr1 agonists. Extensive structure-activity relationship (SAR) studies have led to the development of highly potent and brain-penetrant agonists, such as 4A7C-301.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Intriguingly, certain non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to modulate Nurr1 activity. While some NSAIDs act as inverse agonists, this class of compounds has revealed potential allosteric binding sites on the Nurr1 ligand-binding domain (LBD), opening new avenues for agonist design.

Data Presentation: Quantitative Comparison of Nurr1 Agonists

The following tables summarize the quantitative data for representative Nurr1 agonists from different chemical classes, providing a basis for comparison of their potency and binding affinities.

Table 1: Dihydroxyindole (DHI)-Derived Nurr1 Agonists

| Compound | EC50 (µM) | Kd (µM) | Assay Type | Reference |

| 5,6-Dihydroxyindole (DHI) | ~100 | - | Luciferase Reporter Assay | [4] |

| Compound 5o | 3 | 0.5 | Gal4-Nurr1 Hybrid Reporter Assay, ITC | [4] |

| Compound 13 (5o/AQ-Hybrid) | 3 | 1.5 | Gal4-Nurr1 Hybrid Reporter Assay, ITC | [4] |

Table 2: Amodiaquine and 4-Amino-7-Chloroquinoline (4A7C) Analog Nurr1 Agonists

| Compound | EC50 (µM) | Ki (µM) | Assay Type | Reference |

| Amodiaquine | ~20-30 | - | Luciferase Reporter Assay | |

| Chloroquine | ~50-100 | - | Luciferase Reporter Assay | |

| 4A7C-301 | ~0.1 | 0.089 | TR-FRET, Radioligand Binding |

Experimental Protocols

The discovery and characterization of Nurr1 agonists rely on a suite of biophysical and cell-based assays. Detailed methodologies for key experiments are provided below.

Gal4-Nurr1 Hybrid Reporter Gene Assay

This assay is a widely used method for screening and characterizing Nurr1 agonists in a cellular context. It utilizes a chimeric receptor consisting of the yeast Gal4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of Nurr1.

a. Cell Culture and Transfection:

-

Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well.

-

After 24 hours, cells are transiently co-transfected with a Gal4-Nurr1 LBD expression vector, a luciferase reporter vector containing Gal4 upstream activating sequences (UAS), and a Renilla luciferase vector for normalization of transfection efficiency. Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's protocol.

b. Compound Treatment and Luciferase Measurement:

-

24 hours post-transfection, the medium is replaced with fresh medium containing the test compounds at various concentrations.

-

Cells are incubated for an additional 24 hours.

-

Luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.

c. Data Analysis:

-

Data are typically presented as fold activation over a vehicle control (e.g., DMSO).

-

EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening to identify compounds that directly bind to the Nurr1 LBD.

a. Reagents:

-

Purified, recombinant Nurr1 LBD, typically tagged with glutathione (B108866) S-transferase (GST) or a polyhistidine (His) tag.

-

A fluorescently labeled tracer that binds to the Nurr1 LBD.

-

A terbium (Tb)- or europium (Eu)-labeled antibody specific for the tag on the Nurr1 LBD (e.g., anti-GST-Tb or anti-His-Tb).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

b. Assay Procedure:

-

Test compounds are serially diluted in assay buffer and added to a 384-well low-volume microplate.

-

A pre-mixed solution of Nurr1 LBD and the fluorescent tracer is added to the wells.

-

The Tb-labeled antibody is then added to the wells.

-

The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

c. Data Acquisition and Analysis:

-

The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

The ratio of the acceptor to donor emission is calculated.

-

IC50 values are determined by plotting the emission ratio as a function of compound concentration and fitting the data to a suitable dose-response model.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is another proximity-based assay technology that can be used to study the interaction of Nurr1 with co-regulator peptides or to screen for direct binders.

a. Reagents:

-

Biotinylated Nurr1 LBD.

-

Streptavidin-coated Donor beads.

-

A tagged co-regulator peptide (e.g., His-tagged) or a fluorescently labeled tracer.

-

Acceptor beads coated with an antibody or protein that recognizes the tag or tracer (e.g., anti-His Acceptor beads).

-

AlphaLISA assay buffer.

b. Assay Procedure:

-

Test compounds are added to a 384-well microplate.

-

Biotinylated Nurr1 LBD is mixed with the test compounds.

-

The tagged co-regulator peptide or tracer is added.

-

Streptavidin-coated Donor beads and Acceptor beads are added.

-

The plate is incubated in the dark at room temperature for a defined period (e.g., 60 minutes).

c. Data Acquisition and Analysis:

-

The AlphaLISA signal is read on a plate reader capable of AlphaLISA detection.

-

The data is analyzed to determine the effect of the compounds on the Nurr1-co-regulator interaction or tracer binding, and IC50 or EC50 values are calculated.

Synthesis of Nurr1 Agonists

The following provides an overview of the synthetic approaches for key classes of Nurr1 agonists.

Synthesis of a DHI-Derived Agonist (General Approach)

The synthesis of DHI analogs often starts from a substituted indole (B1671886) core. A representative, generalized scheme is presented below.

-

Step 1: Functionalization of the Indole Ring. A commercially available or synthesized substituted indole is functionalized at the desired position (e.g., C6) to introduce a carboxylic acid or a group that can be converted to a carboxylic acid.

-

Step 2: Amide Coupling. The resulting carboxylic acid is then coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of amide derivatives.

-

Step 3: Purification. The final products are purified by column chromatography or preparative HPLC.

Synthesis of 4A7C-301

The synthesis of the potent Nurr1 agonist 4A7C-301 has been reported and involves a multi-step sequence.[5]

-

Step 1: Synthesis of the Pyrimidine (B1678525) Intermediate. A substituted pyrimidine is synthesized through a condensation reaction.

-

Step 2: Nucleophilic Aromatic Substitution. The pyrimidine intermediate is then reacted with 4,7-dichloroquinoline (B193633) in a nucleophilic aromatic substitution reaction to form the 4A7C-pyrimidine conjugate.

-

Step 3: Final Modification. Further modification of the pyrimidine ring is performed to introduce the final desired substituent, yielding 4A7C-301.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Nurr1 function and agonist discovery is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Nurr1 Signaling Pathway

Caption: Nurr1 Signaling Pathway.

Experimental Workflow for Nurr1 Agonist Discovery

Caption: Nurr1 Agonist Discovery Workflow.

Logical Relationship in SAR Studies of 4A7C Analogs

Caption: SAR Logic for 4A7C Analogs.

Conclusion

The discovery of Nurr1 agonists represents a significant advancement in the pursuit of novel therapeutics for neurodegenerative diseases. The development of diverse chemical scaffolds, from endogenous ligand mimics to compounds identified through large-scale screening efforts, has provided a rich collection of tools to probe the biology of this important nuclear receptor. The experimental protocols and workflows detailed in this guide offer a framework for the continued discovery and optimization of Nurr1 agonists. Future research will likely focus on further enhancing the potency, selectivity, and drug-like properties of these compounds, with the ultimate goal of translating these promising preclinical findings into effective treatments for patients.

References

- 1. The role of Nurr1 in the development of dopaminergic neurons and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nurr1 regulates Top IIβ and functions in axon genesis of mesencephalic dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Core Mechanism of Action of Nurr1 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Nurr1 agonists, novel therapeutic candidates with significant potential for neurodegenerative diseases, particularly Parkinson's Disease. This document details the molecular interactions, signaling pathways, and cellular consequences of Nurr1 activation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Introduction to Nurr1: A Dual-Function Orphan Nuclear Receptor

Nurr1 (Nuclear receptor related 1), also known as NR4A2, is an orphan nuclear receptor that plays a critical role in the development, maintenance, and survival of midbrain dopaminergic (mDA) neurons.[1] Its expression is essential for the transcription of genes involved in dopamine (B1211576) synthesis and transport.[2][3] Furthermore, Nurr1 has a crucial anti-inflammatory function, repressing the expression of pro-inflammatory genes in microglia and astrocytes, thereby protecting dopaminergic neurons from inflammation-induced death.[4][5] Given its dual role in promoting neuronal health and suppressing neuroinflammation, Nurr1 has emerged as a promising therapeutic target for Parkinson's Disease and other neurodegenerative disorders.[2][6]

Mechanism of Action of Nurr1 Agonists

Contrary to the initial belief that Nurr1 was a ligand-independent transcription factor, recent research has identified small molecules that act as agonists, directly binding to and activating Nurr1.[1] The core mechanism of action of these agonists involves several key steps:

-

Direct Binding to the Ligand Binding Domain (LBD): Nurr1 agonists physically interact with the Ligand Binding Domain (LBD) of the Nurr1 protein.[1] This binding event induces a conformational change in the LBD, which is the initial step in the activation cascade.

-

Heterodimerization with Retinoid X Receptor (RXR): Upon agonist binding, Nurr1 preferentially forms a heterodimer with the Retinoid X Receptor (RXR).[2] This Nurr1/RXRα heterodimer is the primary functional unit that binds to specific DNA sequences.[2]

-

DNA Binding and Transcriptional Activation: The agonist-activated Nurr1/RXR heterodimer binds to specific DNA response elements, known as DR5 elements, in the promoter regions of target genes.[2] This binding recruits co-activator proteins, initiating the transcription of genes crucial for dopaminergic neuron function and survival.

-

Transrepression of Inflammatory Genes: In glial cells (microglia and astrocytes), activated Nurr1 exerts its anti-inflammatory effects through a mechanism of transrepression. Nurr1 can dock to NF-κB-p65 on the promoters of inflammatory genes.[5] It then recruits the CoREST corepressor complex, leading to the removal of NF-κB-p65 and the suppression of inflammatory gene transcription.[5]

Signaling Pathway of Nurr1 Agonist Action

Caption: Signaling pathway of Nurr1 agonist action.

Quantitative Data on Nurr1 Agonists

The following table summarizes the quantitative data for several identified Nurr1 agonists, detailing their potency and efficacy in various assays.

| Compound | Assay Type | Cell Line | EC50 | Max Activation (Fold) | Reference |

| Amodiaquine | Gal4-Nurr1 LBD Luciferase | SK-N-BE(2)C | ~20 µM | ~15-fold | [1] |

| Chloroquine | Gal4-Nurr1 LBD Luciferase | SK-N-BE(2)C | ~50 µM | ~10-fold | [1] |

| Compound 1 | Gal4-Nurr1 LBD Luciferase | HEK293T | 0.4 µM | - | [7] |

| Compound 7 | Gal4-Nurr1 LBD Luciferase | HEK293T | 0.07 µM | - | [7] |

| Compound 36 | Gal4-Nurr1 LBD Luciferase | - | 0.09 µM | - | [8] |

| 5o | Gal4-Nurr1 LBD Luciferase | - | 3 µM | - | [9] |

| 13 | Gal4-Nurr1 LBD Luciferase | - | 4 µM | - | [9] |

| 4A7C-301 | Nurr1-LBD Luciferase | SK-N-BE(2)C | - | - | [10] |

Key Target Genes of Nurr1 Agonists

Activation of Nurr1 by agonists leads to the upregulation of a suite of genes critical for dopaminergic neuron function and neuroprotection.

| Gene | Function | Reference |

| Tyrosine Hydroxylase (TH) | Rate-limiting enzyme in dopamine synthesis. | [1] |

| Aromatic L-amino acid decarboxylase (AADC) | Catalyzes the final step in dopamine synthesis. | [1] |

| Vesicular Monoamine Transporter 2 (VMAT2) | Packages dopamine into synaptic vesicles. | [1] |

| Dopamine Transporter (DAT) | Reuptake of dopamine from the synaptic cleft. | [1] |

| GTP cyclohydrolase 1 (GCH1) | Involved in the synthesis of tetrahydrobiopterin, a cofactor for TH. | [2] |

| c-Ret | Receptor for glial cell line-derived neurotrophic factor (GDNF), a potent survival factor for dopaminergic neurons. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Nurr1 agonists.

Gal4 Hybrid Reporter Gene Assay

This assay is used to determine if a compound can activate the Nurr1 LBD in a cellular context.

Principle: A chimeric receptor is created by fusing the human Nurr1 LBD to the DNA-binding domain of the yeast transcription factor Gal4. This construct is co-transfected into cells with a reporter plasmid containing a luciferase gene under the control of a Gal4 response element. If a compound binds to and activates the Nurr1 LBD, the Gal4 DNA-binding domain will bind to its response element and drive the expression of luciferase, which can be quantified by luminescence.

Protocol:

-

Cell Culture and Transfection:

-

HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are seeded in 96-well plates and transiently transfected with plasmids encoding the Gal4-Nurr1 LBD fusion protein and the Gal4-responsive firefly luciferase reporter. A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization.[9][11]

-

-

Compound Treatment:

-

After 24 hours, the culture medium is replaced with a fresh medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

-

Luciferase Assay:

-

After a 24-hour incubation with the compound, cells are lysed.

-

Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

The fold activation is calculated relative to the vehicle control.

-

EC50 values are determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for a Gal4 Hybrid Reporter Gene Assay.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if Nurr1 directly binds to the promoter region of a target gene in response to agonist treatment.

Principle: Cells are treated with a cross-linking agent (formaldehyde) to covalently link proteins to DNA. The chromatin is then sheared into smaller fragments, and an antibody specific to Nurr1 is used to immunoprecipitate the Nurr1-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and analyzed by qPCR to quantify the enrichment of a specific promoter region.

Protocol:

-

Cell Treatment and Cross-linking:

-

Cells are treated with the Nurr1 agonist or vehicle control.

-

Formaldehyde is added to the culture medium to a final concentration of 1% to cross-link proteins to DNA. The reaction is quenched with glycine.[3]

-

-

Chromatin Preparation:

-

Cells are lysed, and the nuclei are isolated.

-

The chromatin is sheared into fragments of 200-1000 bp by sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

The sheared chromatin is incubated with an anti-Nurr1 antibody overnight at 4°C.

-

Protein A/G beads are added to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

The beads are washed extensively to remove non-specific binding.

-

The Nurr1-DNA complexes are eluted from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

The cross-links are reversed by heating the samples.

-

The DNA is purified using a DNA purification kit.

-

-

qPCR Analysis:

-

The purified DNA is used as a template for quantitative PCR (qPCR) with primers specific to the promoter region of the target gene (e.g., the TH promoter).

-

The amount of precipitated DNA is quantified and expressed as a percentage of the input chromatin.

-

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) Assay.

In Vivo Parkinson's Disease Model (6-OHDA Lesion)

This animal model is used to evaluate the neuroprotective and restorative effects of Nurr1 agonists in a preclinical model of Parkinson's Disease.

Principle: The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle of rats or mice, causing a progressive loss of dopaminergic neurons in the substantia nigra and a depletion of dopamine in the striatum. This mimics some of the key pathological features of Parkinson's Disease. The efficacy of a Nurr1 agonist is then assessed by its ability to prevent or reverse the neuronal loss and associated motor deficits.

Protocol:

-

Animal Surgery and Lesioning:

-

Rodents receive a unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle.

-

-

Compound Administration:

-

Following the lesioning, animals are treated with the Nurr1 agonist or vehicle control, typically via oral gavage or intraperitoneal injection, for a specified duration.

-

-

Behavioral Testing:

-

Motor function is assessed using tests such as the cylinder test (for forelimb asymmetry) and the amphetamine- or apomorphine-induced rotation test.

-

-

Histological Analysis:

-

At the end of the treatment period, animals are euthanized, and their brains are collected.

-

Immunohistochemical staining for tyrosine hydroxylase (TH) is performed on brain sections to quantify the number of surviving dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum.

-

-

Neurochemical Analysis:

-

High-performance liquid chromatography (HPLC) can be used to measure the levels of dopamine and its metabolites in the striatum.

-

The Anti-Inflammatory Role of Nurr1 Agonists in Glial Cells

A critical aspect of the therapeutic potential of Nurr1 agonists lies in their ability to suppress neuroinflammation. In microglia and astrocytes, the primary immune cells of the central nervous system, inflammatory stimuli such as lipopolysaccharide (LPS) activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4] Nurr1 agonists counteract this by promoting the transrepression of NF-κB target genes.

Caption: Nurr1-mediated transrepression of inflammatory genes in microglia/astrocytes.

Conclusion

Nurr1 agonists represent a promising, mechanism-based therapeutic strategy for Parkinson's Disease and potentially other neurodegenerative conditions. Their dual mechanism of action, encompassing both the enhancement of dopaminergic neuron function and the suppression of detrimental neuroinflammation, positions them as compelling candidates for disease modification. The continued development and characterization of potent and selective Nurr1 agonists, guided by the principles and methodologies outlined in this guide, will be crucial in translating the therapeutic potential of this target into clinical reality.

References

- 1. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson's disease. [vivo.weill.cornell.edu]

- 3. epigenome-noe.net [epigenome-noe.net]

- 4. mdpi.com [mdpi.com]

- 5. A Nurr1/CoREST pathway in microglia and astrocytes protects dopaminergic neurons from inflammation-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Testing of Nurr1 Agonists in Pre-clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 7. De Novo Design of Nurr1 Agonists via Fragment-Augmented Generative Deep Learning in Low-Data Regime - PMC [pmc.ncbi.nlm.nih.gov]

- 8. communities.springernature.com [communities.springernature.com]

- 9. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eubopen.org [eubopen.org]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Nurr1 Agonists

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides a detailed examination of the structure-activity relationships of various chemical scaffolds targeting the orphan nuclear receptor Nurr1 (NR4A2). It includes quantitative data, key experimental methodologies, and a visualization of the receptor's signaling pathway. Nurr1 is a critical transcription factor for the development, maintenance, and protection of dopaminergic neurons, making it a promising therapeutic target for neurodegenerative conditions such as Parkinson's disease.[1][2][3]

Nurr1 Signaling Pathways

Nurr1 is a ligand-activated transcription factor that plays a dual role in the central nervous system.[1] Firstly, it is essential for the differentiation, maturation, and survival of midbrain dopaminergic (mDA) neurons by regulating the expression of key genes like tyrosine hydroxylase (TH), dopamine (B1211576) transporter (DAT), vesicular monoamine transporter 2 (VMAT2), and the GDNF receptor (RET).[3][4][5] Secondly, Nurr1 exhibits potent anti-inflammatory activity by suppressing the expression of neurotoxic pro-inflammatory genes in microglia and astrocytes.[6][7]

Nurr1 can function as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR).[3][8] As a monomer, it binds to the NGFI-B response element (NBRE).[5] As a homodimer, it binds to the Nur response element (NurRE).[3][5] The Nurr1-RXR heterodimer complex binds to DR5 response elements to regulate gene expression.[3] The activation of Nurr1 by small molecule agonists can therefore enhance both its neuroprotective and anti-inflammatory functions, offering a powerful therapeutic strategy.[1][9]

Caption: Nurr1 agonist signaling pathway leading to neuroprotection and anti-inflammation.

Structure-Activity Relationship (SAR) of Nurr1 Agonists

Though once considered a ligand-independent transcription factor, several classes of small molecule agonists have been identified that directly bind to and modulate Nurr1's activity.

4-Amino-7-Chloroquinoline Scaffold

The first validated direct Nurr1 agonists were identified from a screen of FDA-approved drugs. The antimalarial drugs Amodiaquine (B18356) (AQ) and Chloroquine (CQ) were found to physically interact with the Nurr1 ligand-binding domain (LBD) and stimulate its transcriptional function.[1] The shared 4-amino-7-chloroquinoline scaffold is critical for this activity.[1]

| Compound | EC50 (μM) | Binding Affinity (Ki) | Max. Activation (Fold) | Notes |

| Amodiaquine (AQ) | ~20 | 246 nM | ~15-fold | Binds directly to the Nurr1 LBD.[1] |

| Chloroquine (CQ) | ~50 | 88 nM | ~10-fold | Competes for binding with [3H]-CQ.[1] |

| Primaquine | Inactive | No competition | - | Lacks the critical 4-amino-7-chloroquinoline scaffold and does not activate Nurr1.[1] |

Data sourced from cell-based reporter assays and radioligand binding assays.[1]

Dihydroxyindole (DHI) Scaffold

The dopamine metabolite 5,6-dihydroxyindole (B162784) (DHI) was identified as a potential endogenous ligand that covalently modifies Cys566 in the Nurr1 LBD.[10][11] This discovery provided a natural template for structure-guided design, leading to more potent, non-covalent agonists.[10][12]

| Compound ID | EC50 (μM) | Binding Affinity (Kd) | Notes |

| 5,6-dihydroxyindole (DHI, 2a) | - | Weak | Putative endogenous ligand, serves as a template.[10][11] |

| Compound 5o | 3 | 0.5 μM | Identified via in silico screening of DHI analogues; sub-micromolar affinity.[10] |

| Compound 5r | >100 | 3.2 μM | Validated hit from the same screen.[10] |

| Compound 5v | >100 | 16 μM | Validated hit from the same screen.[10] |

| Compound 10 (Inverted 5o) | ~3 | - | Inverted indole (B1671886) regiochemistry showed similar activity to 5o, suggesting the scaffold's orientation is not critical.[10] |

Data sourced from Gal4-Nurr1 hybrid reporter gene assays and Isothermal Titration Calorimetry (ITC).[10]

Imidazo[1,2-a]pyridine (B132010) Scaffold

Scaffold hopping and fragment growing strategies based on amodiaquine led to the development of a novel imidazo[1,2-a]pyridine chemotype with significantly improved potency and nanomolar binding affinity.[8][13]

| Compound ID | EC50 (μM) | Binding Affinity (Kd) | Notes |

| Compound 8 | 4 ± 1 | - | Initial hit from scaffold hopping.[13] |

| Compound 24 | - | 0.7 μM | Addition of a 3,4-dichlorophenyl group at the 2-position increased binding affinity.[8] |

| Compound 36 | - | - | Optimization of the 3-position with a 5-(4-(dimethylamino)phenyl)furan-2-carboxamide motif enhanced potency.[8] |

| Compound 37 | 0.04 ± 0.01 | 0.08 μM | Structural fusion of the optimized motifs from compounds 24 and 36 resulted in a high-affinity agonist with potent activity.[8] |

| SA00025 | 0.008 - 0.07 | - | A potent bicyclic-based agonist identified by Sanofi Aventis.[5][14] |

Data sourced from Gal4-Nurr1 hybrid reporter gene assays and ITC.[8]

Key Experimental Protocols

The characterization of Nurr1 agonists relies on a combination of cell-based, biochemical, and biophysical assays.

Gal4-Nurr1 Hybrid Reporter Gene Assay

This is a widely used cell-based assay to screen for and characterize Nurr1 modulators.[10]

-

Principle: A chimeric receptor is constructed consisting of the human Nurr1 Ligand-Binding Domain (LBD) fused to the DNA-binding domain of the yeast transcription factor Gal4.

-

Workflow:

-

HEK293T or other suitable cells are co-transfected with two plasmids:

-

An expression plasmid for the Gal4-Nurr1 LBD chimera.

-

A reporter plasmid containing a firefly luciferase gene under the control of a promoter with tandem repeats of the Gal4 upstream activation sequence (UAS).

-

-

A third plasmid expressing Renilla luciferase under a constitutive promoter is often co-transfected for normalization, controlling for cell viability and transfection efficiency.

-

Transfected cells are incubated with test compounds for 16-24 hours.

-

Luciferase activity is measured using a dual-luciferase reporter assay system.

-

The firefly luciferase signal is normalized to the Renilla luciferase signal. Agonist activity is reported as fold-activation over a vehicle (e.g., DMSO) control.[8]

-

Caption: Workflow for the Gal4-Nurr1 hybrid reporter gene assay.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the Nurr1 LBD and can be used to determine binding affinity (Kd) and inhibitory constants (Ki) of unlabeled competitors.

-

Principle: Uses a radiolabeled Nurr1 agonist, such as [³H]-Chloroquine, to quantify binding to the purified Nurr1-LBD protein.

-

Workflow:

-

Purified Nurr1-LBD protein is incubated with a fixed concentration of [³H]-CQ.

-

For competition assays, increasing concentrations of an unlabeled test compound (e.g., AQ, CQ) are added to compete for binding with [³H]-CQ.

-

The mixture is incubated to reach equilibrium.

-

Bound and free radioligand are separated (e.g., via filtration).

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

Data are analyzed to calculate Kd for saturation binding or Ki for competition binding.[1]

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

-

Principle: Measures the heat released or absorbed when a ligand is titrated into a solution containing the target protein.

-

Workflow:

-

A solution of the purified Nurr1-LBD is placed in the sample cell of the calorimeter.

-

A concentrated solution of the test compound is loaded into a syringe.

-

The compound is injected in small aliquots into the protein solution.

-

The heat change after each injection is measured relative to a reference cell.

-

The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. The curve is fitted to a binding model to determine the thermodynamic parameters.[8][10]

-

Target Gene Expression Analysis (qRT-PCR)

To confirm that Nurr1 agonists engage their target in a cellular context, their effect on the expression of known Nurr1-regulated genes is measured.

-

Principle: Quantifies the amount of specific mRNA transcripts in cells treated with a Nurr1 agonist.

-

Workflow:

-

Relevant cells (e.g., human astrocytes, dopaminergic neurons) are treated with the test compound.[2]

-

After incubation, total RNA is extracted from the cells.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR) is performed using primers specific for Nurr1 target genes (e.g., TH, VMAT2, DAT) and a housekeeping gene for normalization.

-

The change in mRNA expression is calculated relative to vehicle-treated cells.[1][2]

-

Conclusion

The development of small molecule Nurr1 agonists has progressed significantly, moving from repurposed drugs to potent, structurally optimized compounds with nanomolar affinities. The SAR data clearly indicate that diverse chemical scaffolds can activate the receptor. Initial hits like the 4-amino-7-chloroquinolines validated Nurr1 as a druggable target. Subsequent structure-based design and scaffold hopping from templates like DHI and amodiaquine have yielded next-generation chemical tools.[2][8][10] These potent and selective agonists are crucial for further validating the therapeutic potential of Nurr1 activation in preclinical models of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.[2][9][15] The additive effects observed with combined agonist treatments suggest the presence of diverse binding sites, opening new avenues for Nurr1 modulation.[10][11][12]

References

- 1. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanisms of NURR1 Regulation: Consequences for Its Biological Activity and Involvement in Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent synthetic and endogenous ligands for the adopted orphan nuclear receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Nurr1 pathway for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Testing of Nurr1 Agonists in Pre-clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 10. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 14. researchgate.net [researchgate.net]

- 15. Development of Nurr1-RXR Heterodimer Selective Agonists for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

An In-depth Technical Guide to Nurr1 Agonist Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of agonists targeting the Nuclear receptor-related 1 protein (Nurr1, also known as NR4A2). Nurr1 is a critical transcription factor involved in the development, maintenance, and protection of midbrain dopaminergic neurons, making it a promising therapeutic target for neurodegenerative disorders such as Parkinson's disease.[1][2][3] Despite its potential, the development of potent and specific Nurr1 agonists has been challenging, partly due to the receptor's unique structural features, which include a ligand-binding pocket filled with bulky hydrophobic residues.[4][5] This document consolidates key quantitative data, details common experimental protocols, and visualizes relevant biological and experimental pathways to aid researchers in the field of Nurr1-targeted drug discovery.

Nurr1 Agonist Binding Affinity

The binding affinity of a ligand for its target is a primary determinant of its potency. It is typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal effective concentration (EC50) in functional assays. A variety of natural and synthetic compounds have been identified as Nurr1 agonists.

Endogenous and Natural Ligands

Several endogenous molecules have been shown to bind to and activate Nurr1. Prostaglandins PGE1 and its metabolite PGA1 can directly interact with the Nurr1 ligand-binding domain (LBD).[6] Additionally, the dopamine (B1211576) metabolite 5,6-dihydroxyindole (B162784) (DHI) has been identified as a potential endogenous ligand that forms a covalent adduct with Cys566 in the LBD.[7][8]

Repurposed and Synthetic Agonists

High-throughput screening of FDA-approved drug libraries led to the identification of the antimalarial drugs Amodiaquine (B18356) (AQ) and Chloroquine (CQ) as direct Nurr1 agonists.[2] These discoveries have served as a foundation for the development of novel synthetic agonists with improved potency and selectivity through medicinal chemistry efforts like scaffold hopping and fragment growing.[9][10][11]

Quantitative Binding Affinity Data

The following table summarizes the binding affinity and functional potency data for several notable Nurr1 agonists.

| Compound Class | Agonist | Binding Affinity (Kd / Ki) | Functional Potency (EC50) | Assay Method | Source |

| Antimalarials | Chloroquine (CQ) | Kd: 0.27 µM; Ki: 88 nM | ~50 µM | Radioligand Binding, Luciferase Assay | [2][12] |

| Amodiaquine (AQ) | Ki: 246 nM | ~20 µM | Radioligand Binding, Luciferase Assay | [2] | |

| Endogenous | 5,6-dihydroxyindole (DHI) | High nM to low µM range | - | Surface Plasmon Resonance (SPR) | [7] |

| Synthetic | Compound 1 (AQ derivative) | Kd: 0.7 µM | 0.4 µM | Isothermal Titration Calorimetry (ITC) | [13][14] |

| De Novo Design 7 | Kd: 0.14 µM | 0.03 µM | Isothermal Titration Calorimetry (ITC) | [13][14] | |

| De Novo Design 8 | Kd: 2.4 µM | - | Isothermal Titration Calorimetry (ITC) | [13][14] | |

| DHI Analogue 5o | Kd: 0.5 µM | 3 µM | Isothermal Titration Calorimetry (ITC) | [8] | |

| AQ/5o Hybrid 13 | Kd: 1.5 µM | 3 µM | Isothermal Titration Calorimetry (ITC) | [8] | |

| Scaffold Hop Cmpd 24 | Kd: 0.7 µM | - | Isothermal Titration Calorimetry (ITC) | [11] | |

| Scaffold Hop Cmpd 36 | Kd: 0.17 µM | 0.09 µM | Isothermal Titration Calorimetry (ITC) | [10] | |

| Fused Cmpd 37 | Kd: 0.08 µM | 0.04 µM | Isothermal Titration Calorimetry (ITC) | [11] |

Nurr1 Agonist Binding Kinetics

Beyond affinity, the kinetics of the ligand-receptor interaction—specifically the association rate constant (kon) and the dissociation rate constant (koff)—are critical for understanding a drug's mechanism of action and predicting its in vivo efficacy. The ratio of these rates determines the equilibrium dissociation constant (Kd = koff/kon).[15] A slow dissociation rate (low koff) leads to a long drug-target residence time, which can result in prolonged pharmacological effects.[15]

While extensive quantitative kinetic data for Nurr1 agonists is not widely published, techniques like Surface Plasmon Resonance (SPR) are explicitly used to measure these parameters. For instance, the binding of DHI to the Nurr1 LBD was observed to have kinetic features suggestive of a covalent interaction.[7]

| Parameter | Description | Importance in Drug Development |

| kon (Association Rate) | The rate at which a ligand binds to its target. | A rapid association rate can contribute to faster onset of action.[15] |

| koff (Dissociation Rate) | The rate at which a ligand-target complex dissociates. | A slow dissociation rate (long residence time) can lead to sustained target engagement and prolonged duration of action, potentially allowing for less frequent dosing.[15] |

| Residence Time (1/koff) | The average time a ligand remains bound to its target. | A key predictor of in vivo efficacy and duration of effect.[15] |

Experimental Protocols

Accurate determination of binding affinity and kinetics relies on robust biophysical and cellular assays. The following sections detail the methodologies for key experiments cited in Nurr1 research.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand or the inhibitory constant (Ki) of an unlabeled competitor.[16] A study of Chloroquine's binding to Nurr1 utilized a radioligand assay with [³H]-CQ.[2][12]

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended.[17]

-

Incubation: The membrane preparation is incubated in 96-well plates with the radioligand at various concentrations (for saturation assays) or a fixed concentration of radioligand and varying concentrations of a competing unlabeled compound (for competition assays).[17]

-

Separation: The incubation is terminated by rapid vacuum filtration through a filter mat (e.g., PEI-presoaked GF/C filters), which traps the membrane-bound radioligand while unbound ligand passes through.[17]

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[17]

-

Detection: The radioactivity retained on the dried filters is measured using a scintillation counter.[17]

-

Data Analysis: Non-specific binding is subtracted, and the resulting specific binding data is analyzed using non-linear regression to determine Kd, Bmax, or IC50 values. Ki is calculated from the IC50 using the Cheng-Prusoff equation.[17]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides both affinity (Kd) and kinetic (kon, koff) data.[18][19] SPR has been used to confirm the direct binding of agonists like AQ and DHI to the purified Nurr1 LBD.[2][7]

General Protocol:

-

Immobilization: The purified receptor protein (ligand) is immobilized onto the surface of a sensor chip. This can be done by coupling the protein directly or by capturing a tagged version (e.g., His-tagged, biotinylated) onto a pre-treated surface.[7][19]

-

Association: A solution containing the binding partner (analyte) at a specific concentration is flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is measured in real-time as a response signal.[18]

-

Equilibrium: The flow of the analyte solution continues until the binding signal reaches a plateau, indicating that the system is at or near equilibrium.

-

Dissociation: The analyte solution is replaced with a continuous flow of buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in the response signal over time.[18]

-

Regeneration: A specific solution is injected to remove any remaining bound analyte, returning the sensor surface to its baseline state for the next injection cycle.[19]

-

Data Analysis: The resulting sensorgrams (plots of response vs. time) from multiple analyte concentrations are globally fitted to a kinetic binding model to determine kon, koff, and Kd.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). ITC was used to confirm the binding of several novel synthetic Nurr1 agonists.[8][13][14]

General Protocol:

-

Preparation: The purified protein (e.g., Nurr1 LBD) is placed in the sample cell of the calorimeter, and the ligand is loaded into an injection syringe. Both are precisely degassed and brought to the same temperature.

-

Titration: A series of small, precise injections of the ligand into the protein solution is performed.

-

Heat Measurement: With each injection, the binding reaction causes a small change in heat, which is measured by the instrument relative to a reference cell.

-

Data Acquisition: The instrument records a series of heat-flow peaks corresponding to each injection.

-

Data Analysis: The raw data is integrated to plot the heat change per mole of injectant against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters (Kd, n, ΔH).

Nurr1 Signaling Pathways

Nurr1 functions as a transcription factor, regulating genes essential for dopaminergic neuron function, such as tyrosine hydroxylase (TH) and the dopamine transporter (DAT).[12] Its activity is modulated by multiple signaling pathways and post-translational modifications, including phosphorylation.[20][21] Nurr1 can act as a monomer, a homodimer, or as a heterodimer with the Retinoid X Receptor (RXR).[22][23] The heterodimerization with RXRα often represses Nurr1's transcriptional activity on certain response elements, and this repression can be modulated by RXRα ligands.[23][24] Mitogen-activated protein kinases (MAPKs) such as ERK2 and ERK5 have been shown to phosphorylate Nurr1 and enhance its transcriptional activity.[21][25][26] Agonist binding to the LBD is thought to induce conformational changes that promote the recruitment of coactivators and initiate transcription of target genes.

References

- 1. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Nurr1 pathway for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure and function of Nurr1 identifies a class of ligand-independent nuclear receptors | Scilit [scilit.com]

- 6. rcsb.org [rcsb.org]

- 7. Covalent Modification and Regulation of the Nuclear Receptor Nurr1 by a Dopamine Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. communities.springernature.com [communities.springernature.com]

- 11. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potent synthetic and endogenous ligands for the adopted orphan nuclear receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pure.tue.nl [pure.tue.nl]

- 15. excelleratebio.com [excelleratebio.com]

- 16. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. japtamers.co.uk [japtamers.co.uk]

- 19. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. Molecular basis of ligand-dependent Nurr1-RXRα activation | eLife [elifesciences.org]

- 24. elifesciences.org [elifesciences.org]

- 25. academic.oup.com [academic.oup.com]

- 26. [PDF] Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 | Semantic Scholar [semanticscholar.org]

Nurr1 Agonist Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nurr1 (Nuclear receptor related 1 protein, NR4A2) is an orphan nuclear receptor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons.[1][2] Its dysregulation has been implicated in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease. Furthermore, Nurr1 has emerged as a key regulator of neuroinflammation, primarily by suppressing the expression of pro-inflammatory genes in microglia and astrocytes.[1][2] This dual functionality in promoting neuronal health and mitigating inflammation makes Nurr1 an attractive therapeutic target. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by Nurr1 agonists, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways

Nurr1 agonists exert their effects through two primary downstream signaling pathways:

-

Transactivation of Dopaminergic Gene Expression: In dopaminergic neurons, Nurr1 agonists enhance the receptor's ability to bind to Nurr1 Response Elements (NBREs) in the promoter regions of genes crucial for dopamine (B1211576) synthesis and function. This leads to the increased expression of key proteins involved in the dopaminergic phenotype.

-

Transrepression of Inflammatory Gene Expression: In glial cells such as microglia and astrocytes, Nurr1 agonists potentiate the receptor's ability to suppress the activity of the pro-inflammatory transcription factor NF-κB. This transrepression mechanism leads to a reduction in the production of inflammatory cytokines and other neurotoxic factors.

Quantitative Data on Nurr1 Agonist Effects

The following tables summarize the quantitative effects of various Nurr1 agonists on gene expression, as reported in the scientific literature.

Table 1: Effect of Nurr1 Agonists on Dopaminergic Gene Expression

| Agonist | Cell Type/Model | Target Gene | Fold Change in mRNA Expression (relative to control) | Reference |

| Amodiaquine | Rat Primary Mesencephalic Neurons | Tyrosine Hydroxylase (TH) | ~1.8 | [1] |

| Amodiaquine | Rat Primary Mesencephalic Neurons | Dopamine Transporter (DAT) | ~1.7 | [1] |

| Amodiaquine | Rat Primary Mesencephalic Neurons | Vesicular Monoamine Transporter 2 (VMAT2) | ~1.6 | [1] |

| Amodiaquine | Rat Primary Mesencephalic Neurons | Aromatic L-Amino Acid Decarboxylase (AADC) | ~1.5 | [1] |

| Chloroquine | Rat Primary Mesencephalic Neurons | Tyrosine Hydroxylase (TH) | ~1.6 | [1] |

| Chloroquine | Rat Primary Mesencephalic Neurons | Dopamine Transporter (DAT) | ~1.5 | [1] |

| Chloroquine | Rat Primary Mesencephalic Neurons | Vesicular Monoamine Transporter 2 (VMAT2) | ~1.4 | [1] |

| Chloroquine | Rat Primary Mesencephalic Neurons | Aromatic L-Amino Acid Decarboxylase (AADC) | ~1.4 | [1] |

| Vidofludimus Calcium | Human Astrocytes (T98G) | Tyrosine Hydroxylase (TH) | ~2.5 (at 10 µM) | [3] |

| Vidofludimus Calcium | Human Astrocytes (T98G) | Vesicular Monoamine Transporter 2 (VMAT2) | ~2.0 (at 10 µM) | [3] |

| SA00025 | Rat Substantia Nigra (in vivo) | Tyrosine Hydroxylase (TH) | ~1.5 | [4] |

| SA00025 | Rat Substantia Nigra (in vivo) | Vesicular Monoamine Transporter (VMAT) | ~1.4 | [4] |

| SA00025 | Rat Substantia Nigra (in vivo) | Dopamine Transporter (DAT) | ~1.3 | [4] |

| SA00025 | Rat Substantia Nigra (in vivo) | Aromatic L-Amino Acid Decarboxylase (AADC) | ~1.2 | [4] |

| SA00025 | Rat Substantia Nigra (in vivo) | c-Ret | ~1.6 | [4] |

Table 2: Effect of Nurr1 Agonists on Inflammatory Gene Expression in Microglia

| Agonist | Cell Type | Target Gene | Fold Change in mRNA Expression (relative to LPS-treated control) | Reference |

| Amodiaquine | Rat Primary Microglia | TNF-α | ~0.4 | [1] |

| Amodiaquine | Rat Primary Microglia | IL-1β | ~0.5 | [1] |

| Amodiaquine | Rat Primary Microglia | iNOS | ~0.3 | [1] |

| Chloroquine | Rat Primary Microglia | TNF-α | ~0.5 | [1] |

| Chloroquine | Rat Primary Microglia | IL-1β | ~0.6 | [1] |

| Chloroquine | Rat Primary Microglia | iNOS | ~0.4 | [1] |

| HX600 | Primary Microglia | iNOS | ~0.5 (at 1 µM) | [5] |

| HX600 | Primary Microglia | IL-1β | ~0.6 (at 1 µM) | [5] |

| HX600 | Primary Microglia | IL-6 | ~0.4 (at 1 µM) | [5] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key downstream signaling pathways of Nurr1 agonists.

Caption: Nurr1 agonist-mediated transactivation of dopaminergic genes.

Caption: Nurr1 agonist-mediated transrepression of inflammatory genes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Nurr1 agonist signaling pathways.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is adapted from methodologies used to demonstrate Nurr1 binding to the promoter of its target genes.[2][6]

Objective: To determine if Nurr1 directly binds to the promoter region of a target gene in response to agonist treatment.

Materials:

-

Cell culture reagents (e.g., DMEM, FBS, antibiotics)

-

Nurr1 agonist of interest

-

Formaldehyde (B43269) (1% solution)

-

Glycine (B1666218) (1.25 M solution)

-

Lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1, with protease inhibitors)

-

Sonication buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, with protease inhibitors)

-

ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl, with protease inhibitors)

-

Anti-Nurr1 antibody (ChIP grade)

-

Normal Rabbit IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer (1% SDS, 0.1 M NaHCO3)

-

NaCl (5 M solution)

-

RNase A

-

Proteinase K

-

DNA purification kit

-

qPCR primers for the target promoter region and a negative control region

-

qPCR master mix and instrument

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., BV-2 microglia or SH-SY5Y neuroblastoma cells) at an appropriate density. Treat with the Nurr1 agonist or vehicle control for the desired time.

-

Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and harvest. Lyse the cells in lysis buffer.

-

Sonication: Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp.

-

Immunoprecipitation: Dilute the sonicated chromatin in ChIP dilution buffer. Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin with the anti-Nurr1 antibody or IgG control overnight at 4°C with rotation.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads using elution buffer. Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

-

qPCR Analysis: Perform qPCR using primers specific to the target gene promoter and a negative control region. Analyze the data using the percent input method or fold enrichment over IgG.

Luciferase Reporter Assay

This protocol is based on methods used to assess the transcriptional activity of Nurr1 in response to agonists.[1][7][8][9]

Objective: To quantify the ability of a Nurr1 agonist to activate transcription from a promoter containing Nurr1 response elements.

Materials:

-

HEK293T cells or other suitable cell line

-

Cell culture and transfection reagents (e.g., Lipofectamine)

-

Expression plasmid for human Nurr1 (e.g., pCMV-hNurr1)[1]

-

Luciferase reporter plasmid containing Nurr1 response elements (e.g., pGL3-Basic-NBRE or pGL3-Basic-DR5)[1]

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Nurr1 agonist of interest

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Plasmid Construction: Clone tandem repeats of the Nurr1 Response Element (NBRE: 5'-AAGGTCACAAGGTCACAAGGTCACAAGGTCAC-3') or a DR5 element (5'-GGTTCACCGAAAGGTCA-3') upstream of a minimal promoter driving the firefly luciferase gene in a reporter vector like pGL3-Basic.[1]

-

Cell Transfection: Co-transfect HEK293T cells with the Nurr1 expression plasmid, the luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Agonist Treatment: After 24 hours, treat the transfected cells with various concentrations of the Nurr1 agonist or vehicle control.

-

Cell Lysis and Luciferase Assay: After another 24 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over the vehicle-treated control.

siRNA-mediated Knockdown of Nurr1

This protocol is adapted from studies that use siRNA to confirm the Nurr1-dependency of agonist effects.[1][5][10][11]

Objective: To specifically reduce the expression of Nurr1 to validate that the observed effects of an agonist are mediated through this receptor.

Materials:

-

BV-2 microglial cells or other relevant cell line

-

Cell culture and transfection reagents (e.g., Lipofectamine RNAiMAX)

-

siRNA targeting Nurr1

-

Non-targeting control siRNA

-

Opti-MEM or other serum-free medium

-

Reagents for qPCR or Western blotting to confirm knockdown efficiency

Procedure:

-

Cell Seeding: Plate BV-2 cells at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA Transfection: Dilute the Nurr1 siRNA or control siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM. Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.

-

Transfection of Cells: Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.

-

Confirmation of Knockdown: Harvest a subset of the cells to confirm the knockdown of Nurr1 expression by qPCR (for mRNA levels) or Western blotting (for protein levels).

-

Agonist Treatment and Downstream Analysis: Treat the remaining transfected cells with the Nurr1 agonist and perform the desired downstream assays (e.g., qPCR for target gene expression) to determine if the agonist effect is abrogated in the Nurr1 knockdown cells.

Conclusion

Nurr1 agonists represent a promising therapeutic strategy for neurodegenerative diseases due to their dual action in promoting dopaminergic neuron health and suppressing neuroinflammation. Understanding the downstream signaling pathways of these agonists is crucial for their continued development and for identifying novel therapeutic targets. The data and protocols presented in this guide provide a comprehensive resource for researchers in this field, facilitating further investigation into the therapeutic potential of Nurr1 modulation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Activation of Peroxisome Proliferator-Activated Receptor-α Increases the Expression of Nuclear Receptor Related 1 Protein (Nurr1) in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. A Nurr1 Agonist Causes Neuroprotection in a Parkinson’s Disease Lesion Model Primed with the Toll-Like Receptor 3 dsRNA Inflammatory Stimulant Poly(I:C) | PLOS One [journals.plos.org]

- 5. HX600, a synthetic agonist for RXR-Nurr1 heterodimer complex, prevents ischemia-induced neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recruitment of the CoREST transcription repressor complexes by Nerve Growth factor IB-like receptor (Nurr1/NR4A2) mediates silencing of HIV in microglial cells | PLOS Pathogens [journals.plos.org]

- 7. Nuclear receptor NURR1 functions to promote stemness and epithelial-mesenchymal transition in prostate cancer via its targeting of Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nurr1 Represses Tyrosine Hydroxylase Expression via SIRT1 in Human Neural Stem Cells | PLOS One [journals.plos.org]

- 9. jneurosci.org [jneurosci.org]

- 10. Regulator of G-Protein Signaling-10 Negatively Regulates NF-κB in Microglia and Neuroprotects Dopaminergic Neurons in Hemiparkinsonian Rats | Journal of Neuroscience [jneurosci.org]

- 11. Frontiers | miR-145-5p/Nurr1/TNF-α Signaling-Induced Microglia Activation Regulates Neuron Injury of Acute Cerebral Ischemic/Reperfusion in Rats [frontiersin.org]

Nurr1 Agonist 2: Target Gene Activation Profile - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nurr1 (Nuclear receptor related 1, NR4A2) is an orphan nuclear receptor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons. Its dysregulation has been implicated in neurodegenerative diseases, most notably Parkinson's disease. As a ligand-activated transcription factor, Nurr1 represents a promising therapeutic target. The activation of Nurr1 by synthetic agonists can modulate the expression of a suite of target genes, leading to neuroprotective and anti-inflammatory effects.

This technical guide provides an in-depth overview of the target gene activation profile of a representative Nurr1 agonist, herein referred to as "Nurr1 Agonist 2." For the purpose of this guide, we will present data from well-characterized Nurr1 agonists such as Amodiaquine (AQ) and SA00025, which serve as exemplars for the activity of potent and selective Nurr1 activators. This document will detail the quantitative effects on key target genes, provide comprehensive experimental protocols for assessing agonist activity, and illustrate the underlying signaling pathways and experimental workflows.

Data Presentation: Target Gene Activation by Nurr1 Agonists

The activation of Nurr1 by agonists leads to the transcriptional regulation of genes essential for dopaminergic neuron function and neuroprotection. The following tables summarize the quantitative data on the activation of key Nurr1 target genes by the representative agonists Amodiaquine and SA00025.

| Target Gene | Agonist | Cell/Animal Model | Concentration/Dose | Fold Change in mRNA Expression | Reference |

| Tyrosine Hydroxylase (TH) | Amodiaquine (AQ) | Neural Stem Cells | Not Specified | ~2.5 | [1] |

| SA00025 | Naive Rats (in vivo) | 30mg/kg p.o. | Upregulated (exact fold change not specified) | [2] | |

| Dopamine Transporter (DAT) | Amodiaquine (AQ) | Neural Stem Cells | Not Specified | ~2.0 | [1] |

| SA00025 | Naive Rats (in vivo) | 30mg/kg p.o. | Downregulated (exact fold change not specified) | [2] | |

| Vesicular Monoamine Transporter 2 (VMAT2) | Amodiaquine (AQ) | Neural Stem Cells | Not Specified | ~2.0 | [1] |

| SA00025 | Naive Rats (in vivo) | 30mg/kg p.o. | Upregulated at 1hr, Downregulated at 4hrs | [2][3] | |

| Aromatic L-amino acid decarboxylase (AADC) | Amodiaquine (AQ) | Neural Stem Cells | Not Specified | ~2.0 | [1] |

| SA00025 | Naive Rats (in vivo) | 30mg/kg p.o. | Modulated (not specified) | [2] | |

| GDNF receptor c-Ret | SA00025 | Naive Rats (in vivo) | 30mg/kg p.o. | Downregulated | [2] |

| Agonist | Assay | EC50 | Reference |

| Amodiaquine (AQ) | Nurr1 LBD-based reporter activity | ~20 µM | [1] |

| Chloroquine (CQ) | Nurr1 LBD-based reporter activity | ~50 µM | [1] |

| SA00025 | Nurr1 activation in HEK293 cells | 2.5 nM | [4] |

Experimental Protocols

Cell-Based Nurr1 Activation Assay (Reporter Gene Assay)

This protocol is used to screen for and characterize Nurr1 agonists by measuring the activation of a reporter gene under the control of a Nurr1-responsive promoter.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Opti-MEM

-

Lipofectamine LTX

-

pFA-CMV-hNurr1-LBD plasmid (expressing the human Nurr1 ligand-binding domain fused to the GAL4 DNA-binding domain)

-

pFR-Luc plasmid (containing a luciferase reporter gene driven by a GAL4 upstream activating sequence)

-

pRL-SV40 plasmid (Renilla luciferase for normalization)

-

Test compounds (potential Nurr1 agonists)

-

Luciferase Assay System

Procedure:

-

Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 3 x 10^4 cells per well in DMEM with 10% FBS. Incubate for 24 hours.

-

Transfection:

-

For each well, prepare a transfection mix in Opti-MEM containing the pFA-CMV-hNurr1-LBD, pFR-Luc, and pRL-SV40 plasmids.

-

Add Lipofectamine LTX reagent to the plasmid mix, incubate at room temperature to form lipid-DNA complexes.

-

Replace the cell culture medium with Opti-MEM and add the transfection complexes to the cells.

-

-

Compound Treatment: After 5 hours of transfection, replace the medium with Opti-MEM containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 16-24 hours.

-

Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

-

Data Analysis: Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is used to quantify the changes in mRNA expression of Nurr1 target genes in response to agonist treatment.

Materials:

-

Cells or tissues treated with a Nurr1 agonist

-

RNA extraction kit (e.g., RNeasy Kit)

-

Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for target genes (e.g., TH, DAT, VMAT2, AADC) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from agonist-treated and control cells or tissues using an RNA extraction kit following the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

qPCR Reaction Setup:

-

Prepare a qPCR reaction mix containing cDNA template, SYBR Green or TaqMan master mix, and forward and reverse primers for the target gene and the housekeeping gene.

-

Set up reactions in triplicate in a 384-well plate.

-

-

Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method.[5] Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt).

-

The fold change in gene expression is calculated as 2^-ΔΔCt.

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if a Nurr1 agonist promotes the recruitment of Nurr1 to the promoter regions of its target genes.

Materials:

-

Cells treated with a Nurr1 agonist

-

Formaldehyde (B43269) for cross-linking

-

Glycine

-

Lysis buffers

-

Sonicator

-

Anti-Nurr1 antibody

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Primers for qPCR targeting the promoter regions of interest

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-Nurr1 antibody overnight.

-

Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

Analysis: Use the purified DNA as a template for qPCR with primers designed to amplify specific regions of the target gene promoters known to contain Nurr1 binding sites (NBREs). An enrichment of the target DNA sequence in the immunoprecipitated sample compared to a negative control (e.g., IgG immunoprecipitation) indicates agonist-induced recruitment of Nurr1.

Mandatory Visualizations

Caption: Nurr1 Signaling Pathway.

Caption: Experimental Workflow for Target Gene Analysis.

References

- 1. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Nurr1 agonist causes neuroprotection in a Parkinson's disease lesion model primed with the toll-like receptor 3 dsRNA inflammatory stimulant poly(I:C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of Nurr1 Agonist 2 in Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear receptor related-1 protein (Nurr1), also known as NR4A2, is an orphan nuclear receptor that plays a critical role in the development, maintenance, and survival of dopaminergic (DA) neurons. Its dysregulation has been implicated in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease (PD), making it a promising therapeutic target. Nurr1 agonists, small molecules that enhance the transcriptional activity of Nurr1, have emerged as a potential neuroprotective strategy. This technical guide provides an in-depth overview of the role of Nurr1 agonists, with a focus on a hypothetical "Nurr1 agonist 2," in neuroprotection, detailing relevant signaling pathways, experimental protocols for its evaluation, and a summary of key quantitative data.

Nurr1 exerts its neuroprotective effects through a dual mechanism: promoting the expression of genes essential for DA neuron function and survival, and suppressing neuroinflammatory responses. As a transcription factor, Nurr1 can bind to DNA as a monomer, homodimer, or heterodimer with the retinoid X receptor (RXR). This binding regulates the expression of a suite of target genes, including tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine (B1211576) synthesis, and other genes involved in dopamine metabolism and transport. Furthermore, Nurr1 has been shown to transrepress pro-inflammatory genes in microglia and astrocytes, thereby mitigating the detrimental effects of neuroinflammation.

Signaling Pathways

The neuroprotective effects of Nurr1 are mediated through complex signaling networks. Activation of Nurr1 by an agonist like "this compound" can trigger a cascade of events leading to enhanced neuronal survival and function.

Caption: Nurr1 Signaling in Neuroprotection.

Quantitative Data Summary

The efficacy of various Nurr1 agonists has been quantified in numerous preclinical studies. The following tables summarize key data points for several reported agonists.

Table 1: In Vitro Potency of Nurr1 Agonists

| Agonist | Assay System | EC50 | Reference |

| Amodiaquine (AQ) | Nurr1 LBD-based reporter | ~20 µM | |

| Chloroquine (CQ) | Nurr1 LBD-based reporter | ~50 µM | |

| SA00025 | HEK293 cells with full-length human Nurr1 | 2.5 nM | |

| Agonist 29 | Gal4-Nurr1 hybrid reporter | 0.11 ± 0.05 µM | |

| 4A7C-301 | Nurr1 activation | 0.4 µM | |

| BRF110 | DR5-driven luciferase reporter | ||

| Dihydroxyindole (DHI) | Luciferase reporter | >100 µM (cytotoxic) |

Table 2: In Vivo Neuroprotective Effects of Nurr1 Agonists

| Agonist | Animal Model | Treatment | Key Findings | Reference |

| Amodiaquine (AQ) | 6-OHDA lesioned rat | Improved behavioral deficits | ||

| SA00025 | Poly(I:C) + 6-OHDA rat | 30mg/kg, p.o. daily for 32 days | Partial neuroprotection of DA neurons, reduced microglial activation | |

| 4A7C-301 | MPTP mouse model | Protection of midbrain DA neurons, improved motor and olfactory deficits | ||

| Bexarotene | 6-OHDA lesioned rat | Low doses | Rescued dopamine neurons and reversed behavioral deficits |

Experimental Protocols

The evaluation of "this compound" for its neuroprotective potential involves a series of in vitro and in vivo assays. The following are detailed protocols for key experiments.

Nurr1 Activation Luciferase Reporter Assay

This assay is crucial for determining the ability of a compound to activate Nurr1-mediated transcription.

Objective: To quantify the dose-dependent activation of Nurr1 by "this compound".

Materials:

-

Human neuroblastoma cell line (e.g., SK-N-BE(2)C or HEK293T)

-

Expression plasmid for full-length human Nurr1 (e.g., pCMV-Nurr1)

-

Luciferase reporter plasmid containing Nurr1 binding elements (e.g., p4xNBRE-Luc)

-

Internal control plasmid for transfection normalization (e.g., pRL-SV40 expressing Renilla luciferase)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Transfection reagent (e.g., Lipofectamine)

-

"this compound" stock solution

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure: